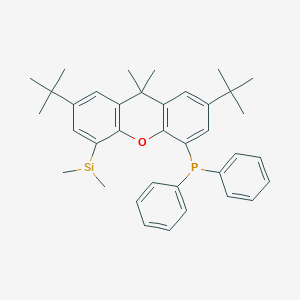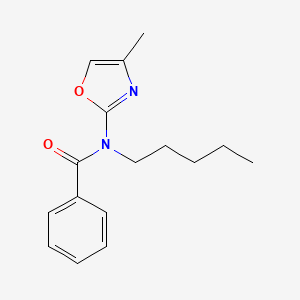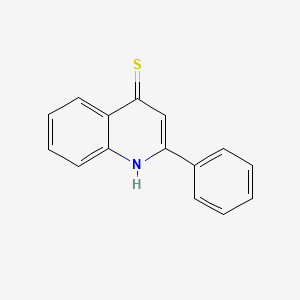
(2,7-di-tert-butyl-5-(Dimethylsilyl)-9,9-dimethyl-9H-xanthen-4-yl)diphenylphosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,7-di-tert-butyl-5-(Dimethylsilyl)-9,9-dimethyl-9H-xanthen-4-yl)diphenylphosphine: is a complex organophosphorus compound It is characterized by its unique structure, which includes a xanthene backbone substituted with tert-butyl groups, a dimethylsilyl group, and diphenylphosphine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2,7-di-tert-butyl-5-(Dimethylsilyl)-9,9-dimethyl-9H-xanthen-4-yl)diphenylphosphine typically involves multiple steps. One common method includes the reaction of 2,7-di-tert-butyl-9,9-dimethylxanthene with dimethylchlorosilane in the presence of a base to introduce the dimethylsilyl group. This intermediate is then reacted with diphenylphosphine chloride under controlled conditions to yield the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: (2,7-di-tert-butyl-5-(Dimethylsilyl)-9,9-dimethyl-9H-xanthen-4-yl)diphenylphosphine can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly at the phosphorus atom.
Coordination: It can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halides and nucleophiles can be used.
Coordination: Transition metal salts and complexes are typical reagents.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphine derivatives.
Coordination: Metal-phosphine complexes.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (2,7-di-tert-butyl-5-(Dimethylsilyl)-9,9-dimethyl-9H-xanthen-4-yl)diphenylphosphine is used as a ligand in catalysis. Its unique structure allows it to stabilize transition metal complexes, enhancing their catalytic activity and selectivity.
Biology and Medicine: While specific biological and medical applications are less documented, organophosphorus compounds are generally explored for their potential in drug development and as biological probes.
Industry: In industry, this compound can be used in the development of advanced materials, including polymers and coatings, due to its ability to form stable complexes with metals.
Wirkmechanismus
The mechanism of action of (2,7-di-tert-butyl-5-(Dimethylsilyl)-9,9-dimethyl-9H-xanthen-4-yl)diphenylphosphine primarily involves its role as a ligand. It coordinates with metal centers through the phosphorus atom, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and polymerization.
Vergleich Mit ähnlichen Verbindungen
Triphenylphosphine: A common ligand in catalysis, but lacks the bulky substituents and silyl group.
(2,7-di-tert-butyl-9,9-dimethyl-9H-xanthen-4-yl)diphenylphosphine: Similar structure but without the dimethylsilyl group.
Uniqueness: The presence of the dimethylsilyl group in (2,7-di-tert-butyl-5-(Dimethylsilyl)-9,9-dimethyl-9H-xanthen-4-yl)diphenylphosphine provides unique steric and electronic properties. This can enhance its ability to stabilize metal complexes and improve catalytic performance compared to similar compounds.
Eigenschaften
Molekularformel |
C37H44OPSi |
|---|---|
Molekulargewicht |
563.8 g/mol |
InChI |
InChI=1S/C37H44OPSi/c1-35(2,3)25-21-29-33(31(23-25)39(27-17-13-11-14-18-27)28-19-15-12-16-20-28)38-34-30(37(29,7)8)22-26(36(4,5)6)24-32(34)40(9)10/h11-24H,1-10H3 |
InChI-Schlüssel |
WHVWJLMKJPTRQT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(C(=CC(=C2)C(C)(C)C)[Si](C)C)OC3=C1C=C(C=C3P(C4=CC=CC=C4)C5=CC=CC=C5)C(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-((Trifluoromethyl)thio)benzo[d]oxazole-2-sulfonamide](/img/structure/B12885634.png)
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-methanol](/img/structure/B12885640.png)
![1,6-Dimethyl-1H-imidazo[1,2-b]pyrazol-7-amine](/img/structure/B12885644.png)
![2-Butylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B12885656.png)



![2-(Methylthio)benzo[d]oxazole-4-carbonyl chloride](/img/structure/B12885682.png)

![N-(Dibenzo[b,d]furan-3-yl)cyclobutanecarboxamide](/img/structure/B12885713.png)


